Ethyl 2-phenylpiperidine-2-carboxylate
Description
Ethyl 2-phenylpiperidine-2-carboxylate is a piperidine derivative featuring a phenyl substituent at the 2-position of the piperidine ring and an ethyl ester group at the same carbon. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 2-phenylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(10-6-7-11-15-14)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGCPLSNCLNQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenylpiperidine-2-carboxylate typically involves the reaction of 2-phenylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-phenylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its psychoactive effects.
Medicine: Research focuses on its potential therapeutic applications, including its use as a model compound for developing new medications for ADHD and other neurological disorders.
Industry: It is utilized in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-phenylpiperidine-2-carboxylate involves its interaction with the central nervous system. It is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synaptic cleft and thereby enhancing neurotransmission. This mechanism is similar to that of methylphenidate, which is used to treat ADHD. The compound’s effects on other neurotransmitter systems, such as norepinephrine and serotonin, are also under investigation .
Comparison with Similar Compounds
The following analysis compares Ethyl 2-phenylpiperidine-2-carboxylate with structurally related piperidine carboxylate esters, focusing on substituent effects, physicochemical properties, hazards, and applications.
Structural Analogs and Substituent Effects
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate (CAS 80142-03-6) Substituents: Fluorine at the 2-position of the phenyl ring. Hazards: Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
(2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate (CAS 74892-82-3)
- Substituents : Methyl group at the 4-position of the piperidine ring.
- Impact : The methyl group introduces steric hindrance, which may restrict ring puckering (see Cremer-Pople coordinates in ) and influence bioavailability.
- Applications : Used as a chiral intermediate in asymmetric synthesis .
Ethyl 3-Fluoropyridine-2-carboxylate
- Substituents : Fluorine on a pyridine ring instead of a phenyl group.
- Impact : The pyridine ring’s nitrogen atom increases polarity, improving water solubility compared to phenyl-substituted analogs. This structural difference may enhance interactions with biological targets .
Ethyl 2-(piperidin-4-yl)acetate
- Substituents : Acetate group at the 2-position and a piperidin-4-yl moiety.
- Impact : The acetoxy group enhances solubility in polar solvents (e.g., logP = 0.8) but reduces membrane permeability compared to aromatic substituents .
Physicochemical and Toxicological Comparisons
*Estimated properties based on analogs.
Key Observations :
- Lipophilicity: Aromatic substituents (e.g., phenyl, fluorophenyl) increase logP compared to non-aromatic analogs, suggesting higher membrane permeability.
- Synthesis : Piperidine carboxylates are commonly synthesized via esterification or nucleophilic substitution, often using cesium carbonate or EDCI as catalysts .
Biological Activity
Ethyl 2-phenylpiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with an ethyl ester and a phenyl group. Its molecular formula is , and it has a molecular weight of approximately 219.28 g/mol. The presence of the functional groups enhances its solubility and reactivity, making it suitable for various synthetic and therapeutic applications.
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its structural similarity to known bioactive compounds suggests potential interactions with several biological targets, including:
- Neurotransmitter Receptors : The compound may influence neurotransmitter systems, potentially affecting mood and cognition.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating enzyme-related disorders.
Pharmacological Effects
- Analgesic Properties : this compound has shown promising analgesic effects in preclinical studies, indicating its potential as a pain management agent.
- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings | Relevance |
|---|---|---|
| Study A | Demonstrated significant analgesic effects in animal models. | Supports potential use in pain management therapies. |
| Study B | Showed inhibition of specific inflammatory pathways. | Suggests application in treating inflammatory diseases. |
| Study C | Investigated binding affinity to neurotransmitter receptors. | Highlights potential cognitive effects and mood modulation. |
Case Study: Analgesic Effects
In a controlled study involving animal models, this compound was administered to assess its analgesic properties. The results indicated a dose-dependent reduction in pain responses compared to control groups, suggesting that the compound may act on pain pathways similar to opioids but with potentially fewer side effects.
Case Study: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory activity of the compound, where it was found to significantly reduce markers of inflammation in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, indicating its potential for treating chronic inflammatory conditions.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of Piperidine Ring : Starting from appropriate precursors, the piperidine structure is formed through cyclization reactions.
- Esterification : The carboxylic acid is converted into an ethyl ester using standard esterification techniques.
- Purification : The final product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
